![molecular formula C7H8O2 B14484077 [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol CAS No. 64790-60-9](/img/structure/B14484077.png)
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S)-7-Oxabicyclo[410]hepta-2,4-dien-2-yl]methanol is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol typically involves the cyclization of suitable precursors under specific conditions. One common method is the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the formation of diverse chemical entities through ring-opening reactions and other transformations .
Biology and Medicine
The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its ability to undergo various chemical modifications makes it a valuable starting material for the synthesis of biologically active molecules.
Industry
In the materials science field, this compound can be used in the development of new polymers and materials with unique properties. Its rigid bicyclic structure can impart desirable mechanical and thermal properties to the resulting materials.
Mechanism of Action
The mechanism by which [(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol exerts its effects depends on the specific application. In chemical reactions, the strain in the bicyclic ring system can drive the reaction forward, making it a reactive intermediate. In biological systems, the compound can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene oxide: Similar in structure but lacks the additional methanol group.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure.
Bicyclo[4.1.0]heptane: Lacks the oxirane ring but has a similar bicyclic framework.
Uniqueness
[(1S)-7-Oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol is unique due to the presence of both an oxirane ring and a methanol group, which allows for a wider range of chemical reactions and applications compared to its analogs .
Properties
CAS No. |
64790-60-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
[(1S)-7-oxabicyclo[4.1.0]hepta-2,4-dien-2-yl]methanol |
InChI |
InChI=1S/C7H8O2/c8-4-5-2-1-3-6-7(5)9-6/h1-3,6-8H,4H2/t6?,7-/m0/s1 |
InChI Key |
YKDMOMJEBWMWTM-MLWJPKLSSA-N |
Isomeric SMILES |
C1=CC2[C@@H](O2)C(=C1)CO |
Canonical SMILES |
C1=CC2C(O2)C(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


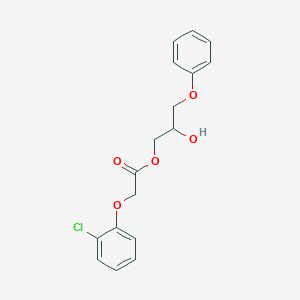



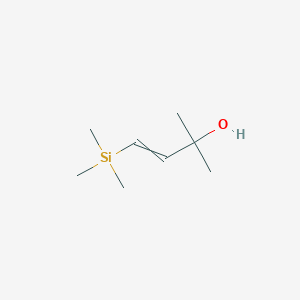


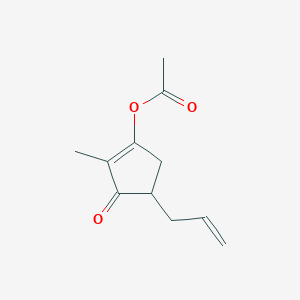

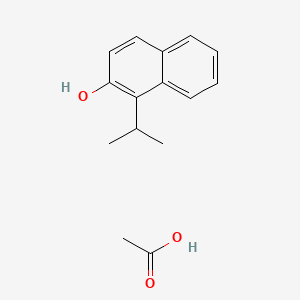

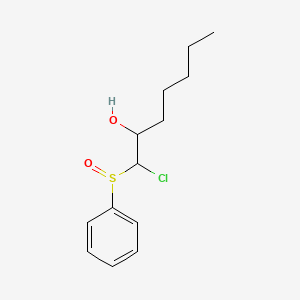

![Cyclohexanol, 1,1'-[[(4-chlorophenyl)imino]di-1-propyne-3,1-diyl]bis-](/img/structure/B14484063.png)
